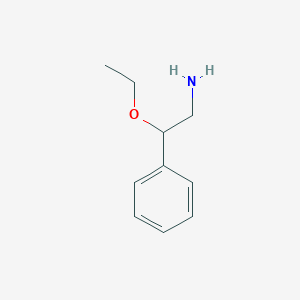

2-Ethoxy-2-phenylethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLLALOLBVYYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 2 Phenylethan 1 Amine and Its Analogs

Direct Synthesis Strategies

Direct synthesis strategies for 2-ethoxy-2-phenylethan-1-amine primarily involve the amination of suitable precursor molecules. These methods are often favored for their straightforward approach and the availability of starting materials.

Catalytic Amination Approaches Utilizing 2-Ethoxyethanol (B86334) as a Raw Material

One prominent direct synthesis route involves the catalytic amination of 2-ethoxyethanol. This process typically utilizes a catalyst to facilitate the reaction between 2-ethoxyethanol and an ammonia (B1221849) source. A patented method describes the continuous catalytic amination and dehydration of 2-ethoxyethanol (also known as ethylene (B1197577) glycol monoethyl ether) to produce 2-ethoxyethylamine (B85609). google.com This reaction is carried out in a fixed-bed reactor over a Cu-Co/Al₂O₃-diatomaceous earth catalyst. google.com The process involves mixing 2-ethoxyethanol with ammonia and hydrogen, preheating the mixture to vaporization, and then passing it through the reactor. google.com This method is noted for its simple process, high conversion rate, and good selectivity with minimal by-products. google.com

| Starting Material | Catalyst | Product | Key Features |

| 2-Ethoxyethanol | Cu-Co/Al₂O₃-diatomaceous earth | 2-Ethoxyethylamine | Continuous process, high conversion, good selectivity google.com |

While this specific patent focuses on 2-ethoxyethylamine, the principles of catalytic amination of alcohols are broadly applicable and represent a viable strategy for the synthesis of related amino-ether compounds. magtech.com.cnresearchgate.net The choice of catalyst and reaction conditions is critical in directing the reaction towards the desired amine product and minimizing side reactions. magtech.com.cn

Reductive Amination Pathways Incorporating Ethoxy-Phenyl Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines. researchgate.net This pathway involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, this would typically involve a precursor containing an ethoxy-phenyl group.

A general strategy for such a synthesis could involve the reductive amination of an appropriate ethoxy-substituted acetophenone (B1666503) or a related ketone. The reaction would proceed by forming an imine with ammonia, which is then reduced in situ. Various reducing agents can be employed in reductive amination, including borohydride (B1222165) reagents. researchgate.net

A study on the synthesis of substituted 5,6-dihydro-4H- rsc.orgbeilstein-journals.orgrsc.orgoxadiazines explored a reductive amination approach where an intermediate was generated and subsequently reduced. semanticscholar.org Although not directly synthesizing this compound, this research demonstrates the application of reductive amination in constructing complex molecules containing amine functionalities. semanticscholar.org The development of more environmentally friendly solvents for reductive amination processes is also an active area of research. researchgate.net

Stereoselective and Asymmetric Synthetic Routes

The synthesis of specific stereoisomers of this compound is of significant interest, as chirality often dictates biological activity and other molecular properties. nih.govmdpi-res.com Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.

Enantioselective Synthesis Strategies for Chiral this compound

The direct enantioselective synthesis of α-chiral primary amines is a highly sought-after transformation in organic synthesis. rsc.org These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the reaction. While specific literature on the enantioselective synthesis of this compound is not extensively detailed in the provided results, general principles of asymmetric synthesis of chiral amines are well-established and can be applied. rsc.orgnih.gov

Recent advances in transition metal-catalyzed asymmetric hydrogenation of imines and related compounds have provided powerful tools for accessing chiral amines with high enantioselectivity. nih.gov This approach would involve the asymmetric reduction of a pre-formed or in situ-generated imine derived from an ethoxy-phenyl ketone.

Utilization of Chiral Auxiliaries in Analogous Phenylethanol Systems

The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. researchgate.net A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing analogs of this compound, such as chiral phenylethanolamines, the use of chiral auxiliaries has been demonstrated. For instance, the synthesis of enantiopure tetrahydroisoquinolines has been achieved using a chiral sulfinate auxiliary. rsc.org This method involves the reaction of a phenylethylamine derivative with the chiral auxiliary, followed by a cyclization reaction that proceeds with high diastereoselectivity. rsc.org Similarly, other chiral auxiliaries have been employed in the synthesis of various chiral amine-containing molecules. researchgate.netnih.gov

| Chiral Auxiliary Type | Application | Outcome |

| (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate | Synthesis of enantiopure THIQs | High diastereoselectivity in cyclization rsc.org |

| (R)- or (S)-1-phenylethan-1-amine | Control of orientational chirality | Predominant control of stereochemistry nih.gov |

Enzymatic cascades have also been developed for the high-yield synthesis of enantiopure 1,2-amino alcohols, such as phenylethanolamine, from renewable starting materials like L-phenylalanine. acs.orgresearchgate.net These biocatalytic approaches offer a sustainable and highly selective alternative to traditional chemical methods. acs.orgresearchgate.net

Asymmetric Organocatalytic Approaches with Related Chiral Amines

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgbeilstein-journals.orgnih.gov Chiral primary amines and their derivatives are effective organocatalysts for a wide range of enantioselective transformations. rsc.org These catalysts can activate substrates through the formation of chiral iminium ions or enamines, leading to highly stereoselective bond formations.

The asymmetric organocatalytic synthesis of chiral homoallylic amines, for example, has been achieved with high enantioselectivity using chiral organocatalysts. beilstein-journals.orgnih.gov While not directly applied to this compound in the provided search results, these methodologies highlight the potential of organocatalysis for the enantioselective synthesis of this and related chiral amines. beilstein-journals.orgnih.gov Bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base site, have also been successfully employed in the asymmetric synthesis of chiral 2-arylethylamines. mdpi.com

Advanced Synthetic Techniques and Green Chemistry Initiatives

Recent advancements in chemical synthesis have emphasized the development of more efficient, automated, and environmentally friendly processes. These principles are being applied to the synthesis of primary amines and their derivatives, including structures related to this compound.

Automated Synthesis Protocols for Primary Amine Derivatives

Automated synthesis platforms are increasingly utilized to streamline the production of organic molecules, including primary amines. These systems offer precise control over reaction conditions and can significantly accelerate the discovery and optimization of synthetic routes. For instance, an automated process for the conversion of primary amines into organic azides has been developed, which can be a precursor step for further functionalization. acs.org This method has been successfully applied to various primary alkyl amines and their salts, demonstrating good to excellent yields (68% to 95%). acs.org The presence of a phenyl group at the α-position, as in 2-amino-2-phenylethan-1-ol, does not impede the reaction, suggesting the applicability of such automated systems for the synthesis of phenylethan-1-amine derivatives. acs.org

Another example is the use of automated flash column chromatography for the purification of synthesized amine derivatives, which is a critical step in obtaining high-purity compounds. rug.nl The submonomer solid-phase synthesis method, often adapted for automated peptide synthesizers, provides a versatile platform for creating sequence-defined polymers from a wide array of primary amine synthons. ucsb.edu This technique involves a two-step cycle of acylation and displacement, allowing for the iterative and controlled incorporation of different side chains. ucsb.edu

Green Chemistry Principles Applied to Amine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of amine synthesis, this often involves the use of safer reagents, milder reaction conditions, and processes with high atom economy.

One approach involves the use of biocatalysts, such as lipase (B570770) B from Candida antarctica, for the kinetic resolution of chiral amines. researchgate.net This enzymatic method offers high selectivity and operates under mild conditions. The choice of acylating agent is crucial, with agents like isopropyl 2-ethoxyacetate being effective for these resolutions. researchgate.net

Another green approach is the development of one-pot syntheses, which reduce waste and energy consumption by combining multiple reaction steps into a single procedure. For example, a one-pot synthesis of phosphoramidates from H-phosphonates and amines has been reported, which proceeds under base-free conditions and offers a broad substrate scope. mdpi.com

One-Pot Reaction Architectures and Domino Processes in Related Systems

One-pot reactions and domino (or tandem) processes are powerful strategies in organic synthesis that enhance efficiency by combining multiple bond-forming events in a single operation without isolating intermediates. These methods are particularly valuable for constructing complex molecules from simple starting materials.

For instance, a one-pot, three-component reaction has been developed for the synthesis of highly functionalized 4H-chromene derivatives. researchgate.net This process involves a tandem Michael addition–cyclization reaction. researchgate.net Similarly, novel 3,4-dihydro-1,4-benzoxazine derivatives have been synthesized in a one-pot process involving a Lewis acid-catalyzed ring-opening of aziridines followed by a copper(I)-catalyzed intramolecular cyclization. acs.org

The synthesis of various heterocyclic compounds, which can be structurally related to the core of this compound, often utilizes these efficient one-pot strategies. acs.org

Derivatization from Precursors and Related Compounds

The synthesis of this compound can be achieved by modifying existing molecular scaffolds. This includes introducing the ethoxy group onto a phenylethan-1-amine skeleton or altering other amine derivatives.

Functionalization of Phenylethan-1-amine Skeletons through Ethoxylation

Ethoxylation is a chemical process where ethylene oxide is added to a substrate, typically an alcohol or, in this case, an amine. wikipedia.org This reaction is a common industrial method for producing surfactants and other specialty chemicals. wikipedia.org The ethoxylation of 2-phenylethan-1-amine has been performed to create polymeric nonionic surfactants. ekb.egekb.eg This process involves reacting 2-phenylethan-1-amine with ethylene oxide, which introduces ethoxy groups onto the nitrogen atom. ekb.egekb.eg The resulting ethoxylated 2-phenylethan-1-amine can be further modified, for example, through esterification. ekb.egekb.eg

The reaction conditions for ethoxylation, such as temperature and pressure, are critical to control the degree of ethoxylation and minimize side reactions. wikipedia.org The addition of an acid to the reaction mixture before or during the addition of ethylene oxide can reduce the formation of undesirable byproducts. google.com

Modification of Existing Amine Derivatives to Access this compound

This compound can be synthesized by modifying other amine-containing compounds. One potential pathway involves the reductive amination of a suitable ketone or aldehyde precursor. For example, the condensation of 3-ethoxy-4-methoxybenzaldehyde (B45797) with primary amines like 2-phenylethan-1-amine, followed by reduction, yields the corresponding N-substituted secondary amines. mdpi.com

Another strategy is the Mitsunobu reaction, which allows for the substitution of an alcohol with a nucleophile, including amines, under mild conditions. acs.org While this reaction is typically used for C-O, C-N, C-S, and C-C bond formation, modifications to the reagents can allow for the use of basic amines as pronucleophiles. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 2 Phenylethan 1 Amine

Fundamental Reaction Pathways

Nucleophilic Reactivity of the Amine Functionality

The primary amine group (-NH2) in 2-ethoxy-2-phenylethan-1-amine is a key site of nucleophilic reactivity. This functionality allows the compound to participate in a variety of chemical transformations typical of primary amines. For instance, it can react with carboxylic acids or their derivatives to form amides. The lone pair of electrons on the nitrogen atom enables it to act as a nucleophile, attacking electrophilic centers.

The reactivity of the amine group is fundamental to its role as a building block in organic synthesis. It can undergo reactions such as N-alkylation, N-acylation, and condensation reactions. For example, its reaction with aldehydes or ketones can lead to the formation of imines, which can be further reduced to secondary amines. The nucleophilic character of the amine is a central feature in the synthesis of more complex molecules derived from this scaffold. smolecule.com

In a broader context, phenethylamine (B48288) derivatives are recognized for their value in organic, bioorganic, and medicinal chemistry. rsc.org The amino group in such structures is often a key pharmacophore, and its ability to act as a nucleophile is crucial for its interaction with biological targets and for the synthesis of analogs. The reactivity of the amine functionality in this compound is analogous to that observed in other 2-amino-1-phenylethanol (B123470) derivatives, which are known to participate in nucleophilic substitutions and condensation reactions. cymitquimica.com

Ether Cleavage and Rearrangement Studies

The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, reaction conditions. wikipedia.org Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and often heat. masterorganicchemistry.comlibretexts.org The mechanism of cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the groups attached to the ether oxygen. wikipedia.orglibretexts.org

Given the structure of this compound, with a primary carbon and a secondary benzylic carbon attached to the oxygen, the reaction mechanism can be complex. The secondary carbon, being benzylic, could potentially stabilize a carbocation, favoring an SN1-type cleavage. libretexts.orgvaia.com However, the primary carbon is less sterically hindered, which would favor an SN2 attack by a nucleophile. libretexts.orgstackexchange.com The specific conditions would likely dictate the predominant pathway. For example, treatment with a strong acid would first protonate the ether oxygen, making it a better leaving group. Subsequent attack by a halide ion would cleave the C-O bond. masterorganicchemistry.com

Rearrangement reactions are also a possibility, particularly if carbocation intermediates are formed. numberanalytics.comnumberanalytics.com For instance, Wagner-Meerwein rearrangements can occur in systems that form carbocations. libretexts.org Another class of rearrangements, the Stieglitz rearrangement, involves the 1,2-shift of a group to a nitrogen atom and is observed in various amine derivatives, though it typically requires specific activation of a leaving group on the nitrogen. wikipedia.org Aza-Cope rearrangements are another type of sigmatropic reaction that can occur in unsaturated amino compounds. wikipedia.org While there is no direct evidence in the provided search results for these specific rearrangements occurring with this compound itself, the potential for such transformations exists under appropriate conditions, especially those that might lead to reactive intermediates.

Influence of the Phenyl and Ethoxy Moieties on Reaction Selectivity and Kinetics

The phenyl and ethoxy groups exert significant electronic and steric influences on the reactivity of this compound.

Phenyl Group: The phenyl group is an aromatic ring that can influence reactions through both inductive and resonance effects. wikipedia.org It is generally electron-withdrawing by induction but can be electron-donating through resonance, depending on the nature of the reaction and the position of substitution. In the context of reactions at the benzylic carbon, the phenyl group can stabilize adjacent carbocations or radicals through resonance, which can accelerate reactions proceeding through such intermediates. libretexts.org For example, in elimination reactions of related 2-arylethylammonium salts, electron-withdrawing substituents on the phenyl ring have been shown to weaken the Cβ-H bond, affecting the transition state and reaction kinetics. cdnsciencepub.com The aromatic nature of the phenyl group also makes it susceptible to electrophilic aromatic substitution reactions, although the conditions for such reactions might also affect the other functional groups in the molecule. wikipedia.org

Ethoxy Group: The ethoxy group (-OCH2CH3) is an electron-donating group through resonance, due to the lone pairs on the oxygen atom, and weakly electron-withdrawing through induction. Its presence can influence the nucleophilicity of the nearby amine group. The steric bulk of the ethoxy group can also play a role in reaction selectivity, potentially hindering access to the adjacent benzylic position. In elimination reactions, the nature of the alkoxy group can affect the stability of the resulting product and the transition state.

In studies of elimination reactions of 1-phenylethylammonium ions, the nature of the leaving group (which would be analogous to the protonated amine in the case of this compound) was found to significantly impact the reaction rate and the structure of the E2 transition state. cdnsciencepub.comresearchgate.net While not directly studying the ethoxy group, this research highlights the sensitivity of the reaction to the substituents on the ethylamine (B1201723) backbone. The combination of the phenyl and ethoxy groups creates a unique electronic and steric environment that will ultimately govern the selectivity and kinetics of reactions involving this molecule.

Reaction Mechanisms

Investigation of Concerted and Stepwise Processes, including Elimination Reactions in Related Arylethylammonium Salts

The mechanism of reactions involving phenethylamine derivatives, particularly elimination reactions, has been a subject of detailed investigation. These studies often focus on distinguishing between concerted (E2) and stepwise (E1 or E1cB) pathways.

The absence of hydrogen exchange at the β-carbon with the solvent ruled out a stepwise mechanism involving a carbanion intermediate (E1cB). mcmaster.cacdnsciencepub.com

The observation of a significant nitrogen isotope effect indicated that the C-N bond is breaking in the rate-determining step, which is consistent with an E2 mechanism but not an E1cB mechanism where the C-N bond breaks in a subsequent fast step. mcmaster.caresearchgate.net

Tracer studies using deuterated substrates helped to exclude less probable pathways involving ylide and carbene intermediates. mcmaster.caresearchgate.net

These bimolecular elimination reactions are thought to proceed through a transition state where the base removes a β-hydrogen at the same time as the leaving group departs. acs.org The structure of this E2 transition state can vary, being more "reactant-like" or "product-like" depending on the substituents and reaction conditions. For example, electron-withdrawing substituents on the phenyl ring in 2-arylethyltrimethylammonium ions were found to result in a more reactant-like transition state with less Cβ-H and Cα-N bond rupture. cdnsciencepub.com

The stereochemistry of the elimination is typically anti-periplanar, meaning the hydrogen and the leaving group are on opposite sides of the C-C bond. researchgate.net

| Reaction System | Key Mechanistic Findings | Supporting Evidence | Reference |

| 2-Arylethyltrimethylammonium ions with ethoxide | Concerted E2 process | No β-hydrogen exchange, significant nitrogen isotope effect | mcmaster.cacdnsciencepub.comresearchgate.net |

| 2-Phenylethylammonium-1,2-d2 ions | Predominantly anti-elimination | P.M.R. analysis of deuterated styrene (B11656) products | researchgate.net |

| 1-Phenylethylammonium ions with various amine leaving groups | Concerted E2 process | Significant primary hydrogen-deuterium isotope effects | cdnsciencepub.comresearchgate.net |

Characterization of Reactive Intermediates in Transformations Involving this compound

While stable, this compound can form various reactive intermediates under specific reaction conditions. numberanalytics.comorganicchemistrydata.orgslideshare.net The characterization of these transient species is crucial for understanding the reaction mechanisms.

Carbocations: A carbocation could potentially form at the benzylic carbon (C-1) if the ether or a derivative of the amine functionality acts as a leaving group. libretexts.org This secondary benzylic carbocation would be stabilized by resonance with the adjacent phenyl ring. Such intermediates are proposed in SN1-type reactions, such as the acid-catalyzed cleavage of ethers where the ether oxygen is attached to a secondary or tertiary carbon. libretexts.orglibretexts.org Phenonium ions, a specific type of bridged carbocation involving a phenyl group, are also known intermediates in the reactions of some β-phenethylamine derivatives, for example, in the ring-opening of benzyl-substituted aziridines. nih.govacs.org The formation of such intermediates often leads to rearrangement products. libretexts.org

Carbanions: A carbanion could form at the β-carbon (C-2) if a strong base were to deprotonate it. However, studies on related arylethylammonium salts have largely ruled out the formation of a freely-solvated carbanion intermediate in E2 reactions, based on the lack of hydrogen-deuterium exchange with the solvent. mcmaster.cacdnsciencepub.comacs.org

Radicals: Radical intermediates, containing an unpaired electron, can be generated through homolytic bond cleavage, often initiated by light or radical initiators. numberanalytics.com For instance, aryl radicals can be formed from aryl halides and participate in addition reactions. nih.gov While no specific studies on radical reactions of this compound were found, the potential exists to form radicals at either the benzylic or the α-amino carbon positions under appropriate conditions.

The detection and characterization of these highly reactive intermediates often rely on indirect methods such as trapping experiments or spectroscopic techniques like NMR at low temperatures. numberanalytics.comlibretexts.org Computational chemistry also serves as a powerful tool to study the structure and stability of these transient species. nih.gov

| Intermediate | Potential Formation | Stabilizing Factors | Possible Subsequent Reactions |

| Benzylic Carbocation | Heterolytic cleavage of C-O or C-N bond (SN1/E1) | Resonance with phenyl group | Nucleophilic attack, elimination, rearrangement libretexts.org |

| Phenonium Ion | Neighboring group participation of the phenyl ring | Bridged structure | Regioselective ring-opening nih.gov |

| Carbanion | Deprotonation at C-2 (E1cB pathway) | Inductive effect of adjacent groups | Elimination (largely ruled out in related systems) mcmaster.cacdnsciencepub.com |

| Radical | Homolytic bond cleavage | Resonance with phenyl group (at benzylic position) | Addition, abstraction numberanalytics.comnih.gov |

Computational Approaches for Elucidating Reaction Energy Profiles

While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the reaction energy profiles of this compound and its derivatives can be effectively elucidated using established computational methodologies. Density Functional Theory (DFT) stands out as a primary tool for investigating the geometries and electronic structures of reactants, transition states, and products. researchgate.netresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6–311++G(d,p), are used to optimize molecular geometries and compute vibrational frequencies to confirm the nature of stationary points on the potential energy surface. researchgate.net

Key aspects of reactivity can be explored through several theoretical analyses:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap. A smaller energy gap suggests higher reactivity of the molecule. researchgate.net This analysis helps in predicting the sites susceptible to nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to understand the stability of the molecule arising from hyperconjugation and charge delocalization. researchgate.net It provides insights into intramolecular interactions, such as the delocalization of electron density from a lone pair of the nitrogen or oxygen atom to adjacent antibonding orbitals, which influences the reactivity of the amine and ether functionalities.

Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces are used to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net For a molecule like this compound, negative potential regions would be expected around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack, while positive regions would highlight potential for nucleophilic attack. researchgate.net

These computational approaches have been successfully applied to related structures, such as in the study of reaction mechanisms for the formation of isoquinolines or the investigation of hydrogenation processes catalyzed by rhodium complexes involving similar imine structures. researchgate.netrsc.org By calculating the reaction energy profiles for proposed pathways, these methods can distinguish between competing mechanisms, for instance, determining whether a reaction proceeds via a concerted or stepwise pathway, and identify the rate-determining step. researchgate.net

Advanced Chemical Transformations

The unique combination of a primary amine, an ether linkage, and a chiral benzylic center makes this compound a valuable substrate for a variety of advanced chemical transformations.

Coupling Reactions and New Bond Formation Strategies

The primary amine group in this compound serves as a versatile handle for constructing new carbon-nitrogen (C-N) and other bonds through various coupling reactions. ambeed.com These reactions are fundamental in medicinal chemistry and materials science for assembling complex molecular architectures.

One significant strategy is the oxidative cross-coupling of the amine with H-phosphonates to form phosphoramidates. Research on the closely related 2-phenylethan-1-amine demonstrates its successful participation in copper-catalyzed aerobic oxidative coupling reactions. mdpi.com These reactions highlight that primary amines are often more effective than secondary amines due to reduced steric hindrance. mdpi.com

Another prominent method is the Ullmann cross-coupling reaction , a classic C-N bond-forming strategy. Modern protocols utilize copper catalysts, often in deep eutectic solvents, to couple aryl halides with aliphatic amines under mild conditions. frontiersin.org This approach provides a direct route to N-aryl derivatives of the parent amine.

The table below summarizes representative findings for coupling reactions involving amines structurally related to this compound.

| Coupling Reaction Type | Amine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reported Yield | Source |

|---|---|---|---|---|---|---|

| Oxidative Cross-Coupling | 2-phenylethan-1-amine | Diethyl H-phosphonate | Cu(OAc)₂, O₂, Ligand | Phosphoramidate | 22–92% | mdpi.com |

| Ullmann Condensation | N,N-dimethylethylenediamine | Bromobenzene | CuI, K₂CO₃, 60°C | N-Aryl Diamine | 98% | frontiersin.org |

| Chan-Lam Coupling | 2-Ethoxy-1-phenylethan-1-amine | Aryl boronic acid (proposed) | Copper Catalyst | N-Aryl Amine | N/A | ambeed.com |

Cyclization Reactions Initiated by this compound or its Derivatives

Derivatives of this compound are valuable precursors for the synthesis of complex heterocyclic structures through intramolecular cyclization reactions. The inherent functionalities can be manipulated to initiate ring closure, leading to diverse molecular scaffolds.

A notable example is the intramolecular Rauhut–Currier reaction. acs.org Studies on related substrates show that the regioselectivity of the cyclization can be highly dependent on substituents. For instance, in one model system, the presence of an ethoxy group directed the reaction towards the formation of 2H-chromenes, whereas other substituents led to 4H-chromenes. acs.org This demonstrates how the ether moiety can play a crucial role in controlling the reaction outcome.

Furthermore, the amine functionality can participate in cascade cyclization reactions. Metal-free cascade reactions between amines like phenethylamine (a structural analog of the target compound) and 2-acylbenzoic acids have been developed to synthesize diverse and complex N-polycyclic skeletons such as isoindoloisoquinolines. researchgate.net

The following table illustrates the influence of substituents on the products of cyclization reactions involving related precursors.

| Reaction Type | Precursor Type | Key Substituent | Catalyst/Conditions | Heterocyclic Product | Source |

|---|---|---|---|---|---|

| Intramolecular Rauhut–Currier | Chalcone derivative | Ethoxy group | Lithium aryl selenolate | 2H-Chromene | acs.org |

| Intramolecular Rauhut–Currier | Chalcone derivative | Enone fragment | Lithium aryl selenolate, 120°C | 4H-Chromene | acs.org |

| Cascade Cyclization | 2-Acetylbenzoic acid + Tryptamine | Amine | p-Toluenesulfonic acid, reflux | Benzoindolizinoindole | researchgate.net |

Oxidative and Reductive Transformations Involving Amine and Ether Linkages

The amine and ether functionalities of this compound are susceptible to both oxidative and reductive transformations, allowing for further functional group interconversion.

Oxidative Transformations: The compound can undergo oxidation at either the amine or the ether-linked carbon backbone. smolecule.com Under specific oxidative conditions, the molecule can be converted into ketones or aldehydes. smolecule.com Research on analogous β-alkoxy alcohols has shown that copper-catalyzed oxidative cleavage of the Cα-Cβ bond is possible, yielding aldehydes and esters. acs.org For example, the oxidation of 2-ethoxy-1,2-diphenylethan-1-ol resulted in benzaldehyde (B42025) and ethyl benzoate. acs.org Oxidative transformations can also involve the cleavage of C(sp³)–C(sp³) bonds in related amines. researchgate.net

Reductive Transformations: Reductive methods can target the ether linkage for cleavage or modify the amine group. Ether cleavage is a significant transformation that breaks the C-O bond. wikipedia.org While traditionally requiring harsh acidic conditions (e.g., HBr), modern methods allow for cleavage under milder, transition-metal-free conditions. One such protocol uses a combination of a silane (B1218182) (e.g., triethylsilane) and a base (e.g., KOtBu) to achieve efficient reductive cleavage of aryl alkyl ethers. researchgate.net This strategy could be applied to cleave the ethoxy group from this compound, yielding the corresponding alcohol. Depending on the reducing agent, the compound can also be reduced to other amines or alcohols. smolecule.com

The table below details reagents and products for representative redox transformations on related structures.

| Transformation Type | Substrate | Reagents/Conditions | Major Product(s) | Source |

|---|---|---|---|---|

| Oxidative C-C Cleavage | 2-Ethoxy-1,2-diphenylethan-1-ol | Cu(OAc)₂, TEMPO, O₂ | Benzaldehyde, Ethyl benzoate | acs.org |

| Reductive Ether Cleavage | Diphenyl ether | Et₃SiH, KOtBu | Benzene, Phenol | researchgate.net |

| General Oxidation | (1R)-2-ethoxy-1-phenylethan-1-amine | Oxidative conditions | Ketones or Aldehydes | smolecule.com |

| General Reduction | (1R)-2-ethoxy-1-phenylethan-1-amine | Reductive conditions | Other amines or Alcohols | smolecule.com |

Spectroscopic and Structural Elucidation Studies for Mechanistic Insights and Compound Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. numberanalytics.comazooptics.comethernet.edu.et It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. numberanalytics.com

Elucidation of Molecular Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their connectivity within a molecule. numberanalytics.comazooptics.com The chemical shift of a proton is influenced by its electronic environment; protons in electron-dense environments are shielded and appear at lower chemical shifts (upfield), while those near electronegative atoms are deshielded and appear at higher chemical shifts (downfield). azooptics.comlibretexts.org

For 2-Ethoxy-2-phenylethan-1-amine, we can predict the following proton signals:

Aromatic protons: The protons on the phenyl group would appear in the aromatic region, typically between 7-8 ppm. azooptics.com

Methine proton (CH): The proton attached to the carbon bearing both the phenyl and ethoxy groups would be significantly deshielded.

Methylene (B1212753) protons (CH₂ of ethoxy): These protons, adjacent to an oxygen atom, would appear at a characteristic chemical shift.

Methylene protons (CH₂ of amine): The protons on the carbon adjacent to the amine group would have a distinct chemical shift.

Amine protons (NH₂): These protons often appear as a broad signal, and their chemical shift can be variable. core.ac.uk

Methyl protons (CH₃): The terminal methyl group of the ethoxy substituent would appear at a relatively upfield position.

Spin-spin coupling between adjacent non-equivalent protons provides information about the connectivity of the carbon skeleton. The multiplicity of a signal (singlet, doublet, triplet, etc.) indicates the number of neighboring protons. libretexts.org Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can further confirm these proton-proton connectivities. numberanalytics.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic (C₆H₅) | 7.0 - 8.0 | Multiplet |

| Methine (CH) | 4.0 - 5.0 | Multiplet |

| Methylene (OCH₂) | 3.5 - 4.5 | Quartet |

| Methylene (CH₂N) | 2.5 - 3.5 | Multiplet |

| Amine (NH₂) | 1.0 - 5.0 | Broad Singlet |

| Methyl (CH₃) | 1.0 - 1.5 | Triplet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon and Heteroatom NMR Applications in Structural Assignments

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. ox.ac.uk Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. libretexts.org

For this compound, distinct signals would be expected for:

The aromatic carbons of the phenyl ring.

The methine carbon attached to the phenyl and ethoxy groups.

The methylene carbon of the ethoxy group.

The methylene carbon adjacent to the amine group.

The methyl carbon of the ethoxy group.

Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for definitively assigning proton and carbon signals. numberanalytics.comox.ac.uk HSQC correlates protons to the carbons they are directly attached to, while HMBC shows correlations between protons and carbons that are two or three bonds away. numberanalytics.comox.ac.uk These techniques are invaluable for assembling the molecular structure piece by piece.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 120 - 140 |

| Methine (CH) | 70 - 85 |

| Methylene (OCH₂) | 60 - 70 |

| Methylene (CH₂N) | 40 - 50 |

| Methyl (CH₃) | 15 - 25 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. mpg.dechemrxiv.org

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for:

N-H stretching: Primary amines typically show two bands in the region of 3200-3600 cm⁻¹. core.ac.ukmvpsvktcollege.ac.in

C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org

C-O stretching: The C-O stretch of the ether group would be observed in the 1000-1300 cm⁻¹ region.

C-N stretching: This vibration typically appears in the 1000-1250 cm⁻¹ range.

Aromatic C=C stretching: These appear in the 1400-1600 cm⁻¹ region. mvpsvktcollege.ac.in

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (NH₂) | N-H Stretch | 3200 - 3600 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkyl Groups | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Variable |

| Ether (C-O-C) | C-O Stretch | 1000 - 1300 | Strong |

| Amine | C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. msu.edu

For this compound (C₁₀H₁₅NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (165.23 g/mol ). bldpharm.com Due to the presence of a nitrogen atom, the molecular ion will have an odd mass, which is consistent with the Nitrogen Rule. msu.edu

The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for amines include α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For this compound, this could lead to the formation of characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | [C₁₀H₁₅NO]⁺ | 165 |

| [M - CH₃]⁺ | [C₉H₁₂NO]⁺ | 150 |

| [M - OCH₂CH₃]⁺ | [C₈H₁₀N]⁺ | 120 |

| [C₆H₅CH]⁺ | Phenylmethyl cation | 91 |

| [CH₂NH₂]⁺ | Aminomethyl cation | 30 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration if the molecule is chiral. d-nb.inforesearchgate.netnih.gov This technique relies on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice.

For this compound, which is a chiral molecule, X-ray crystallography of a single enantiomer or a derivative can unambiguously determine the (R) or (S) configuration at the stereocenter. researchgate.netnih.gov The analysis provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds, for instance, between the amine group of one molecule and the oxygen atom of another. researchgate.net Even for molecules containing only light atoms like carbon, oxygen, and nitrogen, modern methods allow for the reliable determination of the absolute configuration, provided that high-quality crystals can be obtained. mit.edu

UV-Visible Spectroscopy in Electronic Structure Probing

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. nih.govmsu.edu The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. msu.edu

The UV-Visible spectrum of this compound is expected to be dominated by the absorptions of the phenyl group. Aromatic systems typically exhibit characteristic absorptions in the UV region. spectroscopyonline.com The presence of the ethoxy and amino substituents may cause slight shifts in the absorption maxima compared to unsubstituted benzene. This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. msu.edu

Computational and Theoretical Chemistry of 2 Ethoxy 2 Phenylethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-ethoxy-2-phenylethan-1-amine, these calculations have been instrumental in elucidating its geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov DFT studies, often employing the B3LYP/6-311++G(d,p) basis set, have been utilized to determine the optimized geometry of molecules, showing good agreement between experimental and theoretical bond lengths and angles. ymerdigital.com These calculations are crucial for understanding the molecule's stability and reactivity. The nonplanar nature of similar amine compounds has been rationalized through the analysis of occupied π orbitals. nih.gov

Theoretical investigations serve to corroborate experimental findings and provide a deeper understanding of molecular properties. ymerdigital.com The optimization of a molecule's structure is a primary step in these studies, providing the foundation for further analysis. ymerdigital.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a framework for understanding chemical bonding by transforming the complex wave function of a molecule into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure model. uni-muenchen.de This analysis is crucial for examining interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified energetically using second-order perturbation theory. uni-muenchen.detaylorandfrancis.com

The key aspects of NBO analysis include:

Lewis Structure Quality: It assesses how well a single Lewis structure represents the total electron density. uni-muenchen.de

Bonding and Hybridization: NBO analysis details the composition of bonding orbitals from natural atomic hybrids, including their polarization and spd composition. uni-muenchen.de

Intramolecular and Intermolecular Interactions: It is used to study charge transfer, hyperconjugation, and the stability arising from interactions between Lewis-type (filled) and non-Lewis-type (vacant) orbitals. taylorandfrancis.com For instance, NBO analysis can confirm the presence of intramolecular hydrogen bonding by identifying orbital overlap between a lone pair and an antibonding orbital. taylorandfrancis.com

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites within a molecule. researchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, where different colors indicate varying potential. Typically, red regions denote negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential, marking sites for nucleophilic attack. malayajournal.org Green areas represent neutral potential. malayajournal.org This analysis helps in understanding intermolecular interactions. malayajournal.orgscience.gov

Frontier Molecular Orbital (HOMO-LUMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A smaller energy gap suggests higher reactivity and the potential for charge transfer within the molecule. malayajournal.org

Table 1: Key Concepts in MEP and HOMO-LUMO Analysis

| Concept | Description | Significance |

|---|---|---|

| MEP | A visual representation of the electrostatic potential on the molecule's surface. | Predicts reactive sites for electrophilic and nucleophilic attack. malayajournal.org |

| HOMO | The highest energy molecular orbital that contains electrons. | Represents the ability to donate electrons (nucleophilicity). researchgate.net |

| LUMO | The lowest energy molecular orbital that is empty of electrons. | Represents the ability to accept electrons (electrophilicity). researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical stability and reactivity. malayajournal.orgresearchgate.net |

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data. For instance, vibrational frequencies can be calculated and scaled to provide a detailed assignment of infrared (IR) and Raman spectra. researchgate.net This comparison helps to validate the computational model and provides a more thorough understanding of the molecule's vibrational modes. ymerdigital.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. By systematically exploring the potential energy surface, researchers can identify stable conformers and the energy barriers between them. researchgate.net This analysis is particularly important for phenalkylamines, where the spatial orientation of the ethylamine (B1201723) chain can significantly influence biological activity. escholarship.orgnih.gov The conformation of the molecule can be influenced by factors such as intramolecular hydrogen bonding and protonation of the amine group, which can alter the orientation of the aromatic rings. science.govresearchgate.netresearchgate.net

Investigation of Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking

The structure of this compound, featuring a primary amine (-NH2), an ether oxygen (-O-), and a phenyl ring, allows for a variety of intermolecular interactions that dictate its macroscopic properties and interactions with other molecules.

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, with two hydrogen atoms capable of forming hydrogen bonds with electronegative atoms like oxygen or nitrogen on neighboring molecules. The ether oxygen, with its lone pairs of electrons, acts as a hydrogen bond acceptor. Computational studies on similar molecules, such as 2-phenylethylamine and its monohydrate, have shown that the amino group readily participates in hydrogen bonding. aip.orgresearchgate.net For this compound, we can anticipate strong hydrogen bonding networks in its condensed phases. In the solid state, these interactions would contribute significantly to the lattice energy and crystal packing. In solution, hydrogen bonding with protic solvents would be a dominant feature.

π-π Stacking: The presence of the phenyl ring introduces the possibility of π-π stacking interactions. These are non-covalent interactions that occur between aromatic rings. While often weaker than hydrogen bonds, they play a crucial role in the organization of aromatic molecules in both biological systems and materials science. researchgate.netrsc.org Computational studies on phenethylamine (B48288) and its derivatives have highlighted the importance of intramolecular interactions between the amino group and the phenyl ring, which can influence the molecule's conformation. acs.orgresearchgate.net In an intermolecular context, the phenyl rings of two this compound molecules can stack upon each other, typically in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. The strength of this interaction would be influenced by the electron density of the phenyl ring, which in this case is subtly modulated by the ethoxy group.

A summary of the potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor/Acceptor Groups | Expected Significance |

| Hydrogen Bonding | -NH2 (donor), -O- (acceptor) | High |

| π-π Stacking | Phenyl ring | Moderate |

| van der Waals forces | Entire molecule | Moderate |

Table 1: Potential Intermolecular Interactions in this compound

Theoretical Studies on Reaction Mechanisms and Kinetics

The reactivity of this compound can be explored through theoretical studies of its reaction mechanisms and kinetics. This involves mapping the potential energy surface for a given reaction to identify transition states and calculate activation energies.

A key aspect of understanding a chemical reaction is the characterization of its energy profile, which plots the energy of the system as a function of the reaction coordinate. The highest point on this profile corresponds to the transition state, an unstable molecular configuration that represents the energetic barrier to the reaction.

For a hypothetical reaction involving this compound, such as an N-alkylation or acylation, computational methods like Density Functional Theory (DFT) could be employed to model the reaction pathway. researchgate.netacs.org These calculations would involve:

Geometry Optimization: Finding the lowest energy structures for the reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This is often the most computationally demanding step.

Frequency Calculations: To confirm that the optimized structures are true minima (all real vibrational frequencies) or transition states (one imaginary frequency).

The energy difference between the reactants and the transition state provides the activation energy (Ea), a critical parameter in determining the reaction rate. For example, in the enzymatic oxidation of phenethylamine, computational studies have been used to calculate the free energy profile of the rate-limiting C-H bond-breaking step. rsc.orgrsc.org A similar approach could be applied to reactions of this compound to predict its reactivity.

A hypothetical energy profile for a single-step reaction is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | Ea |

| Products | ΔH |

Table 2: Hypothetical Energy Profile for a Reaction of this compound

Here, Ea represents the activation energy and ΔH is the enthalpy of reaction.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. Theoretical calculations can predict KIEs by analyzing the vibrational frequencies of the reactants and the transition state. rsc.orggoogle.com

The primary KIE arises when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds, for instance, is the main contributor to the deuterium (B1214612) KIE. Since the C-H bond has a higher vibrational frequency and thus a higher ZPVE than the C-D bond, breaking the C-H bond typically requires less energy, leading to a faster reaction rate (a "normal" KIE, kH/kD > 1).

For this compound, a theoretical study of the KIE for a reaction involving the cleavage of a C-H bond on the ethyl or phenyl group, or an N-H bond of the amine, would provide valuable mechanistic insight. For example, in the oxidation of phenethylamine by monoamine oxidase A, a significant primary deuterium KIE was both experimentally observed and computationally modeled, supporting a mechanism where C-H bond cleavage is the rate-limiting step. rsc.orgacs.org

A theoretical KIE study on this compound would involve:

Optimizing the geometries and calculating the vibrational frequencies of the reactant and the transition state for both the light (e.g., hydrogen) and heavy (e.g., deuterium) isotopologues.

Calculating the ZPVE for each species.

Using the differences in ZPVE between the reactant and transition state for each isotopologue to calculate the theoretical KIE.

| Isotopologue | Reactant ZPVE (kcal/mol) | Transition State ZPVE (kcal/mol) | Predicted Rate Constant (relative) |

| C-H | ZPVER-H | ZPVETS-H | kH |

| C-D | ZPVER-D | ZPVETS-D | kD |

Table 3: Hypothetical Data for a Theoretical KIE Calculation

The predicted KIE would be the ratio kH/kD. A value significantly greater than 1 would suggest that the bond to the isotope is being broken in the rate-determining step.

Applications and Derivatives of 2 Ethoxy 2 Phenylethan 1 Amine in Advanced Organic Synthesis

As Chiral Building Blocks and Auxiliaries in Asymmetric Synthesiswikipedia.orgchemeurope.comsigmaaldrich.com

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgchemeurope.com These optically active compounds introduce chirality, enabling the selective formation of one enantiomer over another. chemeurope.com The auxiliary is typically recovered at the end of the synthetic sequence for reuse. sigmaaldrich.com Due to its structural similarity to well-established chiral auxiliaries like 1-phenylethylamine (B125046), 2-ethoxy-2-phenylethan-1-amine holds significant potential in this field. nih.gov

While specific studies detailing organocatalysts derived directly from this compound are not extensively documented, the structural motif is present in a variety of successful organocatalysts. Chiral amines are frequently used to form iminium or enamine intermediates, which can then participate in a wide range of enantioselective transformations. The presence of the ethoxy group at the stereocenter of this compound can influence the steric and electronic environment of the catalytic pocket, potentially leading to high levels of stereocontrol.

Derivatives of this amine could be employed in reactions such as asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The general mechanism would involve the formation of a chiral enamine or iminium ion, which then reacts with a prochiral substrate. The stereochemical outcome is dictated by the chiral environment created by the catalyst.

Table 1: Potential Enantioselective Reactions Using Organocatalysts Derived from this compound

| Reaction Type | Substrates | Potential Product | Expected Stereoselectivity |

|---|---|---|---|

| Michael Addition | α,β-Unsaturated aldehyde, Malonate ester | Chiral adduct | High enantiomeric excess |

| Aldol Reaction | Aldehyde, Ketone | β-Hydroxy carbonyl compound | High diastereomeric and enantiomeric excess |

| Diels-Alder Reaction | Diene, Dienophile | Cyclohexene derivative | High endo/exo and enantioselectivity |

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. semanticscholar.org Chiral amines like this compound can be utilized as resolving agents to separate racemic mixtures of chiral acids. This process involves the formation of diastereomeric salts through an acid-base reaction. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid, and the chiral amine can be recycled.

Furthermore, this compound can serve as a chiral starting material for the synthesis of more complex enantiomerically pure molecules. nih.govnih.gov Its amine functionality can be readily transformed into a variety of other functional groups, and the stereocenter can be incorporated into the final target molecule.

Precursors for Ligand Design and Coordination Chemistryimpactfactor.orgsemanticscholar.org

The amine functionality in this compound makes it an excellent candidate for the synthesis of chiral ligands for coordination chemistry. impactfactor.org The lone pair of electrons on the nitrogen atom can readily coordinate to metal centers, and further modifications of the molecule can introduce additional donor atoms, leading to the formation of bidentate or tridentate ligands.

Ligands derived from this compound can be synthesized through various chemical transformations. For instance, reaction with salicylaldehyde (B1680747) or its derivatives would yield chiral Schiff base ligands. These ligands can then be reacted with a variety of metal salts (e.g., copper(II), nickel(II), palladium(II)) to form stable metal complexes. semanticscholar.org The stereochemistry of the ligand, originating from the chiral amine, can influence the geometry and electronic properties of the resulting metal complex.

Table 2: Representative Synthesis of a Schiff Base Ligand and its Metal Complex

| Reactants | Product | Reaction Conditions |

|---|---|---|

| This compound, Salicylaldehyde | Chiral Schiff base ligand | Ethanol, Reflux |

| Chiral Schiff base ligand, Copper(II) acetate (B1210297) | Copper(II)-Schiff base complex | Methanol, Room temperature |

Metal complexes containing chiral ligands are widely used as catalysts in a vast array of chemical transformations. The metal center acts as the active site, while the chiral ligand environment dictates the stereoselectivity of the reaction. Complexes derived from this compound could find applications in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

For heterogeneous catalysis, these metal complexes can be immobilized on solid supports, such as silica (B1680970) or polymers. This approach offers several advantages, including ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. The performance of these heterogeneous catalysts would depend on the nature of the support, the method of immobilization, and the specific reaction conditions.

Intermediate in the Synthesis of Heterocyclic Compoundsnih.gov

The bifunctional nature of this compound, possessing both a nucleophilic amine and an ether linkage, makes it a useful intermediate for the synthesis of various heterocyclic compounds. The amine can participate in cyclization reactions to form nitrogen-containing rings.

For example, it can be envisioned that derivatives of this compound could react with suitable electrophiles to construct a range of N-heterocycles. nih.gov The specific heterocyclic system formed would depend on the nature of the reaction partner and the reaction conditions employed. The inherent chirality of the starting material could also be transferred to the final heterocyclic product, providing access to enantiomerically enriched scaffolds of interest in medicinal chemistry and materials science.

Pyridine (B92270) and Pyridone Derivatives

The synthesis of pyridine and pyridone derivatives is a cornerstone of heterocyclic chemistry, with numerous established methods. The Hantzsch pyridine synthesis, for instance, is a classic method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. mdpi.com Variations of this method allow for the synthesis of a wide array of substituted pyridines.

Pyridones, which are tautomers of hydroxypyridines, are also synthesized through various routes. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamide or other activated methylene (B1212753) compounds. Ring-closing metathesis has also emerged as a powerful tool for the synthesis of substituted pyridones from appropriately designed diene precursors. researchgate.net More recent methodologies focus on transition-metal-catalyzed reactions, such as the annulation of alkynes and nitriles, to construct the pyridone ring. researchgate.net

Table 1: Common Synthetic Methods for Pyridine and Pyridone Derivatives

| Method | Precursors | Product |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Pyridine |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | Pyridone |

| Ring-Closing Metathesis | Diene precursors | Pyridone |

| Transition-Metal Catalysis | Alkynes, Nitriles | Pyridone |

Quinazoline and Quinazolinone Scaffolds

Quinazoline and quinazolinone cores are prevalent in many biologically active molecules. A common route to quinazolines involves the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with a source of nitrogen, such as ammonia or formamide. mdpi.com Transition-metal-catalyzed methods, particularly those using ruthenium, have been developed for the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazolines. mdpi.com

Quinazolinones are frequently synthesized from anthranilic acid or its derivatives. core.ac.uk For example, the reaction of anthranilic acid with an appropriate amide or urea (B33335) can lead to the formation of the quinazolinone ring system. nih.govorganic-chemistry.org Another widely used method is the reaction of 2-aminobenzonitriles with various electrophiles, followed by cyclization.

Benzimidazole Derivatives

Benzimidazoles are another class of heterocycles with significant applications. The most fundamental synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, such as an aldehyde, nitrile, or orthoester. semanticscholar.orgyoutube.com This reaction is often carried out under acidic conditions and may require elevated temperatures. nih.gov

Microwave-assisted synthesis has been shown to be an efficient method for preparing 1,2-disubstituted benzimidazoles from the reaction of N-substituted o-phenylenediamines and aldehydes, often in the absence of a solvent. nih.gov The use of various catalysts, including Lewis acids and solid-supported reagents, has been explored to improve reaction yields and conditions. mdpi.comorganic-chemistry.org

Other Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a vast field of organic chemistry. Many synthetic strategies rely on cyclization reactions of precursors containing both a nitrogen atom and a reactive functional group. nih.gov For instance, intramolecular cyclization of alkenylanilides can lead to the formation of quinolines or indoles. nih.gov Tandem reactions, where multiple bond-forming events occur in a single pot, have become increasingly popular for the efficient construction of complex heterocyclic systems. jocpr.com Photocatalysis has also emerged as a powerful tool, enabling the use of sulfilimines as bifunctional N-radical precursors for cyclization reactions with alkenes to produce a variety of N-unprotected heterocycles. nih.gov

Development of Novel Functional Materials and Polymers

While there is no specific information on the use of this compound, this section discusses general principles for incorporating amine-containing molecules into polymers and surfactants.

Incorporation into Polymeric Structures, such as Nonionic Surfactants from Related Phenylethan-1-amines

Nonionic surfactants are characterized by their lack of a net electrical charge. A major class of nonionic surfactants are the ethoxylates, which are formed by the reaction of a hydrophobic starting material containing an active hydrogen (like an alcohol, phenol, or amine) with ethylene (B1197577) oxide. science.gov Amines can be ethoxylated to form nonionic or, depending on the pH, cationic surfactants. The resulting molecules have a hydrophobic tail and a hydrophilic head group composed of the polyethylene (B3416737) glycol chain. google.com The properties of the surfactant, such as its solubility and surface activity, can be tuned by varying the length of both the hydrophobic alkyl chain and the hydrophilic ethoxy chain. researchgate.net

Table 2: General Structure of Ethoxylated Amine Surfactants

| Hydrophobic Group | Linkage | Hydrophilic Group |

| Alkyl or Aryl Group | Nitrogen Atom | Poly(ethylene oxide) Chain |

Utilization in Resin Synthesis, including Polyethylene Glycol-like Spacers

Amines are widely used in the synthesis of various resins, often acting as curing agents or as part of the polymer backbone. For example, in epoxy resins, amines function as hardeners by reacting with the epoxide groups to form a cross-linked network. ekb.eg

Polyethylene glycol (PEG) derivatives are frequently used as flexible spacers in polymer synthesis to impart specific properties to the final material. Amine-terminated PEGs are particularly useful building blocks as the amine groups can readily react with other functional groups, such as carboxylic acids or isocyanates, to form amide or urea linkages, respectively. nih.gov This allows for the incorporation of the flexible and hydrophilic PEG spacer into various polymer architectures, including polyamides and polyurethanes. aablocks.com The synthesis of these amine-terminated PEGs often involves the conversion of the terminal hydroxyl groups of PEG to amines. nih.gov

Structure-Activity and Structure-Property Relationship Studies in Medicinal Chemistry

The strategic modification of the this compound scaffold offers a versatile platform for the development of novel therapeutic agents. By systematically altering its structural features, medicinal chemists can fine-tune the compound's interaction with various pharmacological targets, thereby optimizing its potency, selectivity, and pharmacokinetic profile. The following sections explore the application of this scaffold in the design of endothelin receptor antagonists, cholinesterase inhibitors, and multi-target directed ligands, drawing upon established principles of medicinal chemistry.

Modulation of Pharmacological Targets through Systematic Structural Variations, as seen in Endothelin Receptor Antagonists

Endothelin (ET) receptors, particularly the ETA subtype, are implicated in vasoconstriction and cell proliferation, making them a key target in the management of pulmonary arterial hypertension. nih.gov While specific structure-activity relationship (SAR) studies on this compound derivatives as endothelin receptor antagonists are not extensively documented in publicly available literature, the general principles of antagonist design for this receptor class can be applied to this scaffold.

The design of non-peptide endothelin receptor antagonists often involves mimicking the C-terminal tryptophan residue of endothelin-1. This typically includes a carboxylic acid moiety to interact with a key arginine residue in the receptor binding pocket, an aromatic system to engage in hydrophobic interactions, and a linker to correctly position these functionalities.

Systematic structural variations of the this compound core could be explored to achieve endothelin receptor antagonism. Key modifications could include:

N-Substitution: Introduction of various substituents on the primary amine could modulate receptor affinity and selectivity. For instance, incorporating a substituted aromatic ring could enhance hydrophobic interactions within the binding pocket.

Modification of the Ethoxy Group: Altering the alkoxy group at the C2 position could influence both the steric and electronic properties of the molecule, potentially impacting receptor binding.

Phenyl Ring Substitution: Substitution on the phenyl ring can be used to optimize interactions with the receptor. Electron-withdrawing or electron-donating groups could be systematically introduced to probe the electronic requirements for optimal binding.

A hypothetical series of this compound derivatives designed as endothelin receptor antagonists is presented in the table below, illustrating potential structural modifications.

| Compound | R1 (N-Substitution) | R2 (Phenyl Substitution) | Rationale for Modification |

|---|---|---|---|

| Hypothetical Compound 1 | H | H | Parent Scaffold |

| Hypothetical Compound 2 | Benzyl | H | Introduce aromatic interaction |

| Hypothetical Compound 3 | (4-Carboxyphenyl)methyl | H | Introduce acidic moiety for key interaction |

| Hypothetical Compound 4 | Benzyl | 4-Methoxy | Modulate electronics of the phenyl ring |

Design Principles for Cholinesterase Inhibitors Based on Related Phenylethylamines

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for Alzheimer's disease. nih.gov The design of cholinesterase inhibitors often involves a scaffold that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com While direct studies on this compound as a cholinesterase inhibitor are scarce, the broader class of phenylethylamines has been explored for this purpose.

Key design principles for developing cholinesterase inhibitors from a phenylethylamine core include:

Incorporation of a Basic Nitrogen: The amine group, which is protonated at physiological pH, can interact with the anionic subsite of the CAS.

Aromatic Moiety: The phenyl ring can engage in π-π stacking interactions with aromatic residues in the active site gorge, such as tryptophan.

Linker Region: The ethylamine (B1201723) chain acts as a linker to position the key interacting groups appropriately within the enzyme's active site.

For the this compound scaffold, the ethoxy group introduces a potential hydrogen bond acceptor and alters the conformational flexibility of the side chain, which could be exploited in inhibitor design.

The following table outlines a hypothetical design strategy for cholinesterase inhibitors based on the this compound structure.

| Compound | Modification | Design Rationale |

|---|---|---|

| Hypothetical Compound 5 | N,N-dimethylation | Increase basicity and potential for ionic interaction |

| Hypothetical Compound 6 | Introduction of a carbamate (B1207046) on the amine | Mimic the transition state of acetylcholine (B1216132) hydrolysis |

| Hypothetical Compound 7 | Linking to a PAS-binding moiety (e.g., tacrine-like fragment) | Create a dual-binding site inhibitor |

Strategies for Multi-target Directed Ligand Design

The complexity of many diseases, particularly neurodegenerative disorders, has spurred the development of multi-target directed ligands (MTDLs) that can modulate multiple pathological pathways simultaneously. nih.govnih.gov The phenylethylamine scaffold is a privileged structure in medicinal chemistry and serves as a valuable starting point for the design of MTDLs. nih.gov

The design of MTDLs based on the this compound core would involve the strategic incorporation of pharmacophoric elements known to interact with different biological targets. For instance, in the context of Alzheimer's disease, one could aim to combine cholinesterase inhibition with modulation of monoamine oxidase B (MAO-B) or antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Key strategies for designing MTDLs from this scaffold include:

Pharmacophore Hybridization: Covalently linking the this compound moiety to another known pharmacophore for a different target.

Pharmacophore Merging: Overlapping key structural features of pharmacophores for multiple targets into a single molecule.

Fragment-Based Design: Using the this compound as a core fragment and building upon it with fragments known to interact with other targets.

The table below illustrates a conceptual approach to designing MTDLs based on the this compound scaffold for potential use in neurodegenerative diseases.

| MTDL Concept | Targets | Design Strategy |

|---|---|---|

| Cholinesterase/MAO-B Inhibitor | AChE, BChE, MAO-B | Incorporate a propargylamine (B41283) moiety for irreversible MAO-B inhibition onto the phenylethylamine core. |

| Cholinesterase/NMDA Receptor Modulator | AChE, NMDA Receptor | Link the phenylethylamine scaffold to a memantine-like adamantane (B196018) cage. |

Kinetic Resolution and Enantiomeric Separation of 2 Ethoxy 2 Phenylethan 1 Amine

Enzymatic Kinetic Resolution Methodologies

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign tool for the synthesis of enantiomerically pure amines. Lipases, in particular, have been extensively studied for their ability to catalyze the stereoselective acylation of racemic amines.

The most effective and widely utilized enzyme for the kinetic resolution of chiral amines is Lipase (B570770) B from Candida antarctica (CALB). nih.govresearchgate.netdoi.org This enzyme demonstrates a high degree of enantioselectivity in the acylation of a wide range of primary and secondary amines. nih.gov The principle of this method lies in the differential rate of reaction of the two enantiomers of the amine with an acyl donor, leading to the formation of an acylated product from one enantiomer while the other remains unreacted.